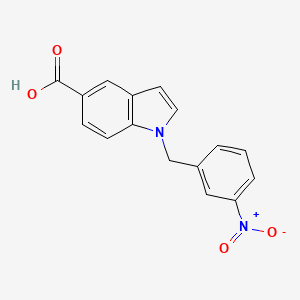
4-Piperidinecarbonitrile, 1-(1-methylethyl)-
概要
説明
4-Piperidinecarbonitrile, 1-(1-methylethyl)- is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and cyano groups at positions 1 and 4, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 4-cyanopiperidine with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- often involves the large-scale alkylation of 4-cyanopiperidine using isopropyl chloride or isopropyl bromide. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Amides, esters, or other derivatives.
科学的研究の応用
4-Piperidinecarbonitrile, 1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit T-type calcium channels, which play a role in neuronal signaling and pain perception.
類似化合物との比較
4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be compared with other piperidine derivatives, such as:
4-Cyanopiperidine: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Methyl-4-cyanopiperidine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-4-aminopiperidine:
The unique combination of the isopropyl and cyano groups in 4-Piperidinecarbonitrile, 1-(1-methylethyl)- imparts distinct properties that make it valuable in various research and industrial contexts.
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
1-propan-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-6H2,1-2H3 |
InChIキー |
HJISGMVTKTZUAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(CC1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Amino-2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B8583828.png)




